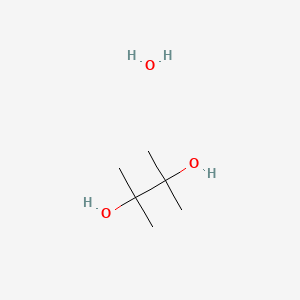

2,3-Dimethylbutane-2,3-diol hydrate

概要

説明

2,3-Dimethylbutane-2,3-diol hydrate is a compound with the molecular formula C6H16O3 . It is a derivative of 2,3-dimethylbutane .

Synthesis Analysis

The synthesis of 2,3-Dimethylbutane-2,3-diol hydrate can be achieved by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas, in the presence of 0.01 to 20 parts by weight of water (relative to 2,3-dimethylbutenes employed), at temperatures of from 40° to 180° C. and residence times of 5 to 150 minutes, without the addition of catalysts .Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbutane-2,3-diol hydrate consists of 6 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 . Chemical Reactions Analysis

The dehydration of 2,3-dimethylbutane-2,3-diol hydrate passes two successive stages. During the first stage, the atom of hydrogen H (11) (state DO) approaches the atom of oxygen O (7) of hydroxogroup with the formation of a tense four-member cycle C (1) H (11) O (7) C (2) (transition state TS1), destruction of which leads to the formation of enol EO and a water molecule (state EO + H2O). At the second stage, in the molecule of enol EO the hydrogen atom H (20) approaches the oxygen atom O (8) of another hydroxogroup with the formation of the tense four-member cycle C (6) H (20) O (8) S (3) (transition state TS2), destruction of which leads to the detachment of the second water molecule and the formation of diene DE (state DE+2H2O) .Physical And Chemical Properties Analysis

2,3-Dimethylbutane-2,3-diol hydrate has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 1 . The exact mass is 136.109944368 g/mol and the monoisotopic mass is 136.109944368 g/mol . The topological polar surface area is 41.5 Ų .科学的研究の応用

- General Description : 2,3-Dimethylbutane can undergo hydrogenolysis over supported catalysts of ruthenium, nickel, cobalt, and iron to form smaller hydrocarbons, mainly methane .

- Mechanism of Dehydration : Quantum-chemical studies have investigated the mechanism of dehydration of 2,3-dimethylbutane-2,3-diol. The process involves two successive stages: formation of an enol intermediate and subsequent diene formation. The reaction is endothermic, and water molecules play a crucial role in lowering energy barriers .

- Hydrate Form : The hexahydrate form of 2,3-dimethylbutane-2,3-diol is particularly interesting. It undergoes dehydration reactions in the presence of water molecules, leading to lower energy barriers compared to the anhydrous form .

Hydrogenolysis Reactions

Quantum-Chemical Studies

Industrial Research

Solvent and Reaction Medium

作用機序

Target of Action

2,3-Dimethylbutane-2,3-diol hydrate, also known as Pinacol, is an organic compound that primarily interacts with other organic compounds in chemical reactions .

Mode of Action

Pinacol can undergo a reaction known as the Pinacol rearrangement . This is a method used in organic chemistry to convert a vicinal diol (a molecule with two hydroxyl groups on adjacent carbons) to a carbonyl compound (a molecule with a carbon double-bonded to an oxygen) under acidic conditions . The reaction proceeds through a positively charged intermediate, where a methyl group migrates from one carbon atom to another .

Biochemical Pathways

As an organic compound, Pinacol is involved in organic synthesis reactions rather than biochemical pathways . It can be used with borane and boron trichloride to produce useful synthetic intermediates such as pinacolborane, bis(pinacolato)diboron, and pinacolchloroborane .

Result of Action

The primary result of the action of 2,3-Dimethylbutane-2,3-diol hydrate is the production of other organic compounds through reactions such as the Pinacol rearrangement . The exact products depend on the specific conditions and reactants involved in the reaction .

Safety and Hazards

特性

IUPAC Name |

2,3-dimethylbutane-2,3-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTYLFVPARJCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylbutane-2,3-diol hydrate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)

![tert-Butyl 10-oxo-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3231894.png)

![7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride](/img/structure/B3231902.png)

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)